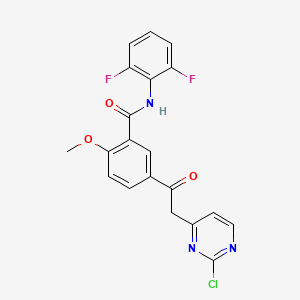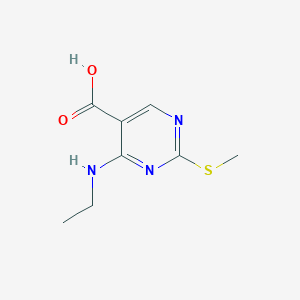
(2,2-Dimethylcyclopropyl)boronic acid
Übersicht
Beschreibung
(2,2-Dimethylcyclopropyl)boronic acid is an organoboron compound with the molecular formula C5H11BO2. This compound is characterized by a cyclopropyl ring substituted with two methyl groups and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Wirkmechanismus
Target of Action
The primary target of (2,2-Dimethylcyclopropyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the creation of complex molecular structures .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, certain boronic acids decompose in air . Boronic esters like this compound are more stable and can be handled more easily . This stability facilitates their use in synthesis and as a tool to create new bonds .
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property allows (2,2-Dimethylcyclopropyl)boronic acid to potentially interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Boronic acids are known to have significant effects on cells, influencing various cellular processes . Given its potential interactions with biomolecules, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Boronic acids are known to participate in the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, such as palladium . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Metabolic Pathways
Boronic acids are known to interact with diols, which are present in many metabolic intermediates . This suggests that this compound could potentially be involved in various metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2,2-Dimethylcyclopropyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,2-dimethylcyclopropene with diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are formed by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: (2,2-Dimethylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of boronates.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boronates.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylcyclopropyl)boronic acid has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (2,2-Dimethylcyclopropyl)boronic acid is unique due to its cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .
Eigenschaften
IUPAC Name |
(2,2-dimethylcyclopropyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPTKXTGDWIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725932 | |
| Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089708-34-8 | |
| Record name | (2,2-Dimethylcyclopropyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B3080672.png)



